molecular formula C15H16N2O4 B14584279 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)- CAS No. 61588-83-8

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-

Cat. No.: B14584279
CAS No.: 61588-83-8
M. Wt: 288.30 g/mol
InChI Key: BYHQTCUTOOAPAX-UHFFFAOYSA-N
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Description

2-Azaspiro[45]decane-1,3-dione, 2-(4-nitrophenyl)- is a complex organic compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a nitrogen-containing azaspiro ring and a dione moiety, with a nitrophenyl group attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the azaspiro ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity. Additionally, the spirocyclic structure may interact with biological macromolecules, affecting their function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[4Its spirocyclic structure also contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

61588-83-8

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

2-(4-nitrophenyl)-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C15H16N2O4/c18-13-10-15(8-2-1-3-9-15)14(19)16(13)11-4-6-12(7-5-11)17(20)21/h4-7H,1-3,8-10H2

InChI Key

BYHQTCUTOOAPAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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